Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a complex organic compound with significant interest in scientific research due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 286.26 g/mol . This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine moiety linked to a fluorobenzoate group, which contributes to its diverse applications in chemistry and medicinal research.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is categorized under organic compounds, specifically within the class of esters and heterocyclic compounds due to its structural components. It is also recognized as a pharmaceutical intermediate due to its potential therapeutic applications .
The synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate typically involves several key steps:
1. Formation of the Pyrrolo[2,3-b]pyridine Core:
This initial step involves cyclization reactions of appropriate precursors under controlled conditions to yield the pyrrolo[2,3-b]pyridine structure.
2. Introduction of the Fluorobenzoate Group:
A nucleophilic substitution reaction is performed where a suitable fluorobenzoate precursor reacts with the pyrrolo[2,3-b]pyridine core.
3. Esterification:
The final step involves esterification of the intermediate product using methanol or another alcohol to form the methyl ester derivative. This process can be optimized using catalysts and specific reaction conditions to enhance yield and purity .
The molecular structure of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can be described as follows:
Property | Value |
---|---|
Density | 1.377 g/cm³ (predicted) |
pKa | 13.21 (predicted) |
Topological Polar Surface Area | 64.2 Ų |
Rotatable Bonds | 4 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can participate in various chemical reactions:
1. Oxidation:
This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to oxidized derivatives.
2. Reduction:
Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
3. Substitution Reactions:
Nucleophilic substitution can occur at the fluorobenzoate moiety.
4. Hydrolysis:
The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol .
The primary mechanism of action for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate involves its interaction with Fibroblast Growth Factor Receptors (FGFRs):
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate has several applications in scientific research:
1. Chemistry:
Used as a building block in synthesizing more complex molecules and as a reagent in organic reactions.
2. Biology:
Studied for potential biological activities including enzyme and receptor interactions.
3. Medicine:
Research is ongoing for its use as a therapeutic agent, particularly in cancer treatment.
4. Industry:
Utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals .
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing scientific investigations.
The core synthetic challenge lies in forming the diaryl ether bond between the electron-deficient 5-chloro-1H-pyrrolo[2,3-b]pyridine and the ortho-fluorinated methyl benzoate precursor. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the pyrrolopyridinyl nitrogen acts as the nucleophile, displacing the fluorine atom at the ortho-position relative to the ester group on the benzoate ring. The electron-withdrawing nature of the ester group at the ortho-position significantly enhances the reactivity of the fluoro substituent toward nucleophilic attack [5] [6].
The reaction efficiency is highly sensitive to electronic effects. The presence of the fluorine atom at the para-position on the benzoate ring further activates the substrate toward nucleophilic displacement. Studies indicate that reaction temperatures exceeding 100°C are typically required to achieve practical reaction rates, though precise temperature control is crucial to minimize decomposition of the heteroaromatic system. The reaction typically employs anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of both aromatic components and enhance the nucleophilicity of the pyrrolopyridine nitrogen [5] [6].
Optimization efforts focus on balancing reaction yield with purity requirements essential for pharmaceutical intermediates. Key variables include reactant stoichiometry, temperature profiles, and exclusion of moisture. A molar excess of the fluorobenzoate ester (typically 1.1-1.3 equivalents) relative to the pyrrolopyridine derivative is commonly employed to drive the reaction toward completion and minimize residual heterocyclic starting material, which presents purification challenges [3] [6].
Temperature optimization studies reveal a critical trade-off: while higher temperatures (120-140°C) accelerate the reaction, they also promote degradation of the thermally sensitive pyrrolopyridine core. The optimal temperature window established through empirical studies is 100-110°C, achieving >85% conversion within 12-18 hours. Post-reaction purification typically involves aqueous workup followed by chromatographic techniques or recrystallization. The purified product often requires isolation as a crystalline solid, with reported melting points ranging from 129°C to 133°C [6]. High-performance liquid chromatography (HPLC) analysis confirms that optimized processes consistently yield material with ≥98.0% purity, meeting pharmaceutical intermediate specifications [3] [6].
Table 2: Reaction Optimization Parameters and Outcomes
Parameter | Range Investigated | Optimized Condition | Impact on Purity/Yield |
---|---|---|---|
Temperature | 80°C - 140°C | 100-110°C | Maximizes yield (>85%) while minimizing degradation |
Molar Ratio (Benzoate:Pyrrolopyridine) | 1.0:1 - 1.5:1 | 1.1:1 - 1.3:1 | Reduces unreacted pyrrolopyridine; simplifies purification |
Reaction Time | 6 - 36 hours | 12-18 hours | Near-complete conversion without significant side products |
Purity (HPLC) | 90% - 99.5% | ≥98.0% | Meets pharmaceutical intermediate requirements |
Solvent selection critically influences reaction kinetics and product quality. Polar aprotic solvents are essential due to their ability to dissolve both aromatic reactants, stabilize the anionic transition state of the SNAr reaction, and enhance the nucleophilicity of the pyrrolopyridine nitrogen. DMF predominates in literature protocols due to its excellent solvating power and ability to facilitate reactions at temperatures ≤110°C. DMSO offers a higher boiling point, enabling reactions up to 150°C, but may lead to increased impurity formation at elevated temperatures. Acetonitrile and acetone are less effective, yielding significantly slower reaction rates and lower conversions [5] [6].
Catalytic systems, though not universally employed, can enhance reaction efficiency. Anhydrous potassium carbonate is frequently utilized as a base to scavenge the hydrogen fluoride byproduct, shifting the equilibrium toward product formation. Crown ethers, particularly 18-crown-6, have demonstrated utility in accelerating reactions by complexing potassium ions and enhancing the nucleophilicity of the pyrrolopyridine anion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) show modest improvements in reaction rates under biphasic conditions. However, catalyst selection requires careful evaluation against potential purification complications [6].
Moisture control is paramount, as water hydrolyzes the ester functionality and deactivates the base. Rigorous drying of solvents and reactants under inert gas (nitrogen or argon) atmosphere is standard practice. Post-reaction, the product exhibits sufficient stability for isolation via precipitation or crystallization, though prolonged exposure to heat during solvent removal should be minimized to prevent decarboxylation or ester degradation [4] [6].
Translating laboratory-scale synthesis to industrial production introduces significant challenges in yield consistency, purification efficiency, and process safety. The air-sensitive nature of the pyrrolopyridine precursor necessitates handling under inert atmosphere throughout the reaction sequence, requiring specialized equipment for large-scale operations [6].
Purification presents a major scalability bottleneck. While laboratory-scale synthesis often employs column chromatography, this is impractical for bulk production. Process development focuses on crystallization optimization to achieve pharmaceutical-grade purity (>98%). Solvent screening identifies ethanol-water and isopropanol-water mixtures as effective crystallization systems, yielding the product as white to yellow crystals with defined melting characteristics (129-133°C) [6] [7]. Residual solvent control during drying is critical, as trapped DMF or DMSO can compromise product stability during storage.
Supply chain complexities for the specialized precursors (5-chloro-1H-pyrrolo[2,3-b]pyridine and methyl 2,4-difluorobenzoate) contribute to production intermittency, reflected in supplier stock fluctuations [1]. Cold-chain transportation requirements for certain intermediates add logistical complexity and cost [1]. Furthermore, the multi-step sequence leading to the final intermediate necessitates stringent in-process controls to ensure the absence of genotoxic impurities or heavy metal residues from catalysts.
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Impact on Scale-Up | Mitigation Strategy |
---|---|---|
Air Sensitivity | Degradation of starting materials; yield reduction | Rigorous inert gas (N₂/Ar) purging; sealed reaction vessels |
Purification Complexity | Chromatography impractical above kilogram scale | Development of robust crystallization protocols using ethanol/water or IPA/water mixtures |
Thermal Instability | Decomposition during solvent removal | Reduced-pressure evaporation at controlled temperatures (<50°C) |
Precursor Supply | Production delays; cost volatility | Dual sourcing; strategic inventory management |
Cold-chain Logistics | Increased cost; limited shipping options | Process optimization to eliminate cold-chain requirements where feasible |
The compound's critical role as an advanced intermediate for Venetoclax underscores the importance of addressing these scalability challenges. Process intensification efforts focus on telescoping synthetic steps without isolation of intermediates, potentially enhancing overall yield while reducing solvent consumption and processing time [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7